Letaxaban

Catalog No.
S548876
CAS No.
870262-90-1
M.F
C22H26ClN3O5S
M. Wt
480.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Letaxaban

CAS Number

870262-90-1

Product Name

Letaxaban

IUPAC Name

1-[1-[(2S)-3-(6-chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one

Molecular Formula

C22H26ClN3O5S

Molecular Weight

480.0 g/mol

InChI

InChI=1S/C22H26ClN3O5S/c23-17-4-2-16-13-19(5-3-15(16)12-17)32(30,31)14-20(27)21(28)25-10-6-18(7-11-25)26-9-1-8-24-22(26)29/h2-5,12-13,18,20,27H,1,6-11,14H2,(H,24,29)/t20-/m1/s1

InChI Key

GEHAEMCVKDPMKO-HXUWFJFHSA-N

SMILES

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)C(CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(1-(3-((6-chloronaphthalen-2-yl)sulfonyl)-2-hydroxypropanoyl)piperidin-4-yl)tetrahydropyrimidin-2(1H)-one, TAK 442, TAK-442, TAK442

Canonical SMILES

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)C(CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O

Isomeric SMILES

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)[C@@H](CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O

Description

The exact mass of the compound Letaxaban is 479.12817 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Uses in Research

Letaxaban was primarily investigated for its potential to:

  • Prevent blood clots in patients undergoing surgery: Several studies explored the use of Letaxaban to prevent blood clots after orthopedic surgeries like knee or hip replacement. These studies compared Letaxaban to existing medications like enoxaparin to assess its efficacy and safety profile [].
  • Reduce the risk of blood clots in patients with atrial fibrillation: Atrial fibrillation is a heart condition that increases the risk of stroke due to blood clot formation. Researchers investigated Letaxaban as a potential alternative to warfarin, a blood thinner commonly used for this purpose [].

Letaxaban is an orally active anticoagulant that belongs to the class of direct Factor Xa inhibitors. It is a tetrahydropyrimidin-2(1H)-one derivative and is primarily developed for the prevention and treatment of thromboembolic disorders, including deep vein thrombosis and pulmonary embolism. As a selective inhibitor of activated coagulation factor X, Letaxaban plays a crucial role in disrupting the coagulation cascade, thereby reducing the risk of clot formation in patients at risk for thrombotic events .

Letaxaban exhibits potent anticoagulant activity by specifically inhibiting Factor Xa, a key enzyme in the coagulation pathway. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and subsequent clot development. The compound has been shown to have favorable pharmacokinetic properties, including predictable absorption and a relatively short half-life, making it suitable for oral administration. Its effectiveness in reducing thromboembolic events has been supported by clinical studies .

The synthesis of Letaxaban involves several steps that typically include the formation of the tetrahydropyrimidinone core structure followed by functional group modifications. While specific synthetic routes may vary, they often encompass:

  • Formation of the Tetrahydropyrimidinone Ring: This initial step generally involves cyclization reactions that create the core structure.
  • Functionalization: Subsequent steps may involve introducing various substituents to enhance biological activity or improve pharmacokinetic properties.
  • Purification: The final product is purified through crystallization or chromatography to ensure high purity for clinical use .

Letaxaban is primarily indicated for:

  • Prevention of Thromboembolism: Used in patients undergoing major orthopedic surgery or those with atrial fibrillation.
  • Treatment of Deep Vein Thrombosis: Effective in managing existing thrombotic conditions.
  • Acute Coronary Syndromes: Investigated for use in acute coronary events due to its anticoagulant properties .

Letaxaban has been studied for potential drug interactions that could influence its anticoagulant effects. Notably, co-administration with other medications such as aminophenazone may increase the risk of bleeding due to enhanced anticoagulation effects. Understanding these interactions is crucial for optimizing patient safety and therapeutic efficacy .

Letaxaban shares structural and functional similarities with several other direct Factor Xa inhibitors. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeSelectivityHalf-Life (hrs)Indications
LetaxabanTetrahydropyrimidinoneHigh5-9Thromboembolism prevention
RivaroxabanN-aryloxazolidinoneHigh5-9Atrial fibrillation, DVT
ApixabanN-aryloxazolidinoneHigh12Atrial fibrillation, DVT
EdoxabanN-aryloxazolidinoneHigh10-14Atrial fibrillation
EribaxabanTetrahydropyrimidinoneModerate7-11Investigational

Letaxaban's distinct tetrahydropyrimidinone structure sets it apart from other compounds like rivaroxaban and apixaban, which are based on different frameworks such as N-aryloxazolidinones. This structural difference may influence its pharmacological profile and therapeutic applications .

Purity

>98%

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

479.1281698 g/mol

Monoisotopic Mass

479.1281698 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y3WB03966W

Pharmacology

Letaxaban is an orally active, tetrahydropyrimidin-2(1H)-one derivative and inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. Letaxaban does not affect bleeding time.

MeSH Pharmacological Classification

Factor Xa Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Serine peptidases [EC:3.4.21.-]
F10 [HSA:2159] [KO:K01314]

Other CAS

870262-90-1

Wikipedia

Letaxaban

Dates

Modify: 2024-02-18
1: Deftereos S, Bouras G, Giannopoulos G, Kossyvakis C, Panagopoulou V, Pyrgakis V, Stefanadis C. Novel oral anticoagulants in the treatment of acute coronary syndromes: is there any room for new anticoagulants? Curr Clin Pharmacol. 2012 Aug;7(3):195-208. PubMed PMID: 22564121.
2: Konishi N, Hiroe K, Kawamura M. Effects of fondaparinux and a direct factor Xa inhibitor TAK-442 on platelet-associated prothrombinase in the balloon-injured artery of rats. J Cardiovasc Pharmacol. 2011 Feb;57(2):201-6. PubMed PMID: 21052010.
3: Zufferey PJ, Samama CM, Rosencher N. Improve the results of phase II trials of thromboprophylaxis with the new oral anticoagulant drugs. Thromb Haemost. 2010 Dec;104(6):1083-4. Epub 2010 Sep 30. PubMed PMID: 20886198.
4: Weitz JI, Cao C, Eriksson BI, Fisher W, Kupfer S, Raskob G, Spaeder J, Turpie AG. A dose-finding study with TAK-442, an oral factor Xa inhibitor, in patients undergoing elective total knee replacement surgery. Thromb Haemost. 2010 Dec;104(6):1150-7. Epub 2010 Sep 30. PubMed PMID: 20886185.
5: Konishi N, Hiroe K, Kawamura M. Differential effects of TAK-442, a novel orally active direct factor Xa inhibitor, and ximelagatran, a thrombin inhibitor, on factor V-mediated feedback on coagulation cascade and bleeding. Thromb Haemost. 2010 Sep;104(3):504-13. Epub 2010 Jul 20. PubMed PMID: 20664909.
6: Konishi N, Hiroe K, Kawamura M. Synergistic effect of a factor Xa inhibitor, TAK-442, and antiplatelet agents on whole blood coagulation and arterial thrombosis in rats. Thromb Res. 2010 Aug;126(2):124-9. Epub 2010 May 10. PubMed PMID: 20452654.
7: Kawamura M, Konishi N, Hiroe K, Shofuda K, Imaeda Y, Fujimoto T, Kubo K. Antithrombotic and anticoagulant profiles of TAK-442, a novel factor Xa inhibitor, in a rabbit model of venous thrombosis. J Cardiovasc Pharmacol. 2010 Aug;56(2):156-61. Erratum in: J Cardiovasc Pharmacol. 2010 Oct;56(4):439. PubMed PMID: 20410831.
8: Fujimoto T, Imaeda Y, Konishi N, Hiroe K, Kawamura M, Textor GP, Aertgeerts K, Kubo K. Discovery of a tetrahydropyrimidin-2(1H)-one derivative (TAK-442) as a potent, selective, and orally active factor Xa inhibitor. J Med Chem. 2010 May 13;53(9):3517-31. PubMed PMID: 20355714.
9: Perzborn E. Factor Xa inhibitors--new anticoagulants for secondary haemostasis. Hamostaseologie. 2009 Aug;29(3):260-7. PubMed PMID: 19644596.
10: Gómez-Outes A, Lecumberri R, Pozo C, Rocha E. New anticoagulants: focus on venous thromboembolism. Curr Vasc Pharmacol. 2009 Jul;7(3):309-29. Review. PubMed PMID: 19601856.
11: Eriksson BI, Quinlan DJ, Weitz JI. Comparative pharmacodynamics and pharmacokinetics of oral direct thrombin and factor xa inhibitors in development. Clin Pharmacokinet. 2009;48(1):1-22. doi: 10.2165/0003088-200948010-00001. Review. PubMed PMID: 19071881.

Explore Compound Types